![molecular formula C19H19BrN2O2S B2405937 2-bromo-5-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide CAS No. 1286717-59-6](/img/structure/B2405937.png)
2-bromo-5-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide
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Description
2-bromo-5-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C19H19BrN2O2S and its molecular weight is 419.34. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-5-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-5-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy
The compound's derivative, zinc phthalocyanine, exhibits promising properties for photodynamic therapy, particularly in treating cancer. Its excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield make it highly suitable for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Inhibition of Heparanase
Derivatives of this compound, such as N-(4-{[4-(1H-benzoimidazol-2-yl)-phenylamino]-methyl}-phenyl)-3-bromo-4-methoxy-benzamide, are identified as effective inhibitors of heparanase. These compounds show potential in inhibiting the activity of endo-beta-glucuronidase heparanase, which is significant in various physiological and pathological processes (Xu et al., 2006).
Antidopaminergic Properties
Similar compounds, like (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, have been studied for their antidopaminergic properties. These studies are crucial in understanding their potential therapeutic applications in treating psychiatric disorders, particularly those involving dopamine D-2 mediated responses (Högberg et al., 1990).
CCR5 Antagonist Synthesis
Research on derivatives of this compound contributes to the development of orally active CCR5 antagonists, important in treating various conditions, including HIV (Ikemoto et al., 2005).
Neuroleptic Activity
Benzamide derivatives, closely related to the compound , have been evaluated for their neuroleptic activity. These studies contribute to the development of potential neuroleptics for the treatment of psychosis, with a focus on minimizing side effects (Iwanami et al., 1981).
Antiallergic Agents
Novel thiophene-, pyrrole-, furan-, and benzenecarboxamidotetrazoles, which are related to the chemical structure of interest, have shown potential as antiallergy agents. These compounds exhibit the ability to inhibit histamine release, indicating their usefulness in developing antiallergic medications (Mullican et al., 1991).
properties
IUPAC Name |
2-bromo-5-methoxy-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2S/c1-21-9-3-5-14(21)12-22(13-16-6-4-10-25-16)19(23)17-11-15(24-2)7-8-18(17)20/h3-11H,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCLLDGOSYYXSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=C(C=CC(=C3)OC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-5-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide |
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